Cas no 5394-18-3 (N-(4-Bromobutyl)phthalimide)

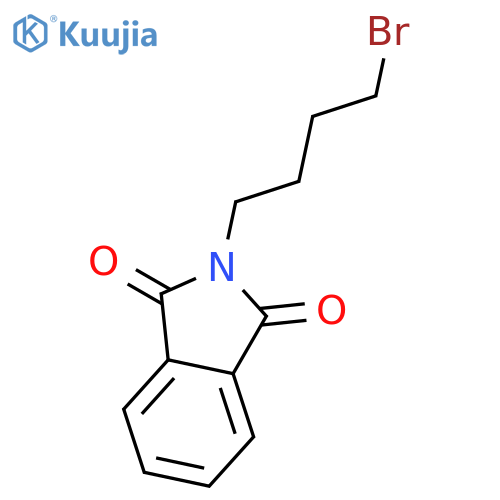

N-(4-Bromobutyl)phthalimide structure

商品名:N-(4-Bromobutyl)phthalimide

N-(4-Bromobutyl)phthalimide 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromobutyl)isoindoline-1,3-dione

- 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione

- N-Cyano-N-methyl-3-(4-trifluoromethyl phenoxy)-3-phenyl propanamine

- N-(4-Bromobutyl)phthalimide

- N-(4-Bromobut-1-yl)phthalimide

- 1-Phthalimido-4-bromobutane

- 2-(4-Bromobutyl)-1,3-isoindolinedione

- 2-(4-bromobutyl)isoindole-1,3(2H)dione

- 4-Bromobutylphthalimide

- 4-phthalimido-1-bromobutane

- N-(4-bromo-1-butyl)-phthalimide

- N-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione

- N-(4-Brompobutyl)phthalimide

- Phthalimide,N-(4-bromobutyl)

- 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)-

- n-(4-bromobutyl) phthalimide

- n-(4-bromobutyl)-phthalimide

- UXFWTIGUWHJKDD-UHFFFAOYSA-N

- 2-(4-bromobutyl)isoindole-1,3-dione

- 2-(4-bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione

- NSC575

- N-(4-Bromobutyl)

- N-bromobutylphthalimide

- 4-phthalimidobutyl bromide

- 4-p

- N-4-bromobutyl phthalimide

- N-[4-(bromo)butyl]phthalimide

- AC-19618

- N-(4-bromo-butyl)phthalimide

- B1394

- AM20060911

- InChI=1/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2

- 4-phathalimido bromobutane

- SY017611

- N-(.omega.-Bromobutyl)phthalimide

- EINECS 226-401-2

- CS-W018541

- SR-01000035765

- EN300-16984

- SR-01000035765-1

- NS00022334

- 5394-18-3

- NSC 575

- N-(4-Bromobutyl)phthalimide, 98%

- 2-(4-Bromo-butyl)-isoindole-1,3-dione

- N-(4bromobutyl)phthalimide

- SB66090

- W-105692

- 2-(4-bromobutyl)-1h -isoindole-1,3(2h)-dione

- 2-(4-bromobutyl)-1H-isoindole-1.3(2H)-dione

- AKOS000280838

- N-(4-bromobutyl)phtalimide

- FT-0629207

- Phthalimide, N-(4-bromobutyl)-

- 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione #

- CHEMBL288310

- STR07112

- A23178

- MFCD00005905

- NSC-575

- F12368

- UXFWTIGUWHJKDD-UHFFFAOYSA-

- SCHEMBL14468

- N-(4-bromobutyl)phthalimid

- N-4-bromobutyl-phthalimide

- BP-12758

- DTXSID40202228

- 1-Phthalimido-4-bromobutane; 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione; 2-(4-Bromobutyl)isoindole-1,3-dione; 2-(4-Bromobutyl)phthalimide; 4-Bromobutylphthalimide; NSC 575

- DB-052432

-

- MDL: MFCD00005905

- インチ: 1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2

- InChIKey: UXFWTIGUWHJKDD-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O

- BRN: 164119

計算された属性

- せいみつぶんしりょう: 281.00514g/mol

- ひょうめんでんか: 0

- XLogP3: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 4

- どういたいしつりょう: 281.00514g/mol

- 単一同位体質量: 281.00514g/mol

- 水素結合トポロジー分子極性表面積: 37.4Ų

- 重原子数: 16

- 複雑さ: 269

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色粉末結晶体

- 密度みつど: 1.5271 (rough estimate)

- ゆうかいてん: 78.0 to 82.0 deg-C

- ふってん: 381.3°C at 760 mmHg

- フラッシュポイント: 165-170℃/1mm

- 屈折率: 1.6320 (estimate)

- すいようせい: Soluble in ethanol. Insoluble in water.

- PSA: 37.38000

- LogP: 2.39560

- ようかいせい: 未確定

N-(4-Bromobutyl)phthalimide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H341

- 警告文: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

N-(4-Bromobutyl)phthalimide 税関データ

- 税関コード:29251995

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-(4-Bromobutyl)phthalimide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB114124-25 g |

N-(4-Bromobutyl)phthalimide, 98%; . |

5394-18-3 | 98% | 25g |

€134.70 | 2023-06-24 | |

| eNovation Chemicals LLC | D565426-100G |

N-(4-Bromobutyl)phthalimide |

5394-18-3 | 97% | 100g |

$180 | 2024-05-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N59450-25g |

N-(4-Bromobutyl)phthalimide |

5394-18-3 | 97% | 25g |

¥141.0 | 2022-04-27 | |

| Enamine | EN300-16984-1.0g |

2-(4-bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione |

5394-18-3 | 95% | 1g |

$26.0 | 2023-06-08 | |

| BAI LING WEI Technology Co., Ltd. | 272310-25G |

N-(4-Bromobutyl)phthalimide, 98% |

5394-18-3 | 98% | 25G |

¥ 250 | 2022-04-26 | |

| Apollo Scientific | OR1468-5g |

N-(4-Bromobut-1-yl)phthalimide |

5394-18-3 | 98% | 5g |

£39.00 | 2023-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137265-100g |

N-(4-Bromobutyl)phthalimide |

5394-18-3 | 98% | 100g |

¥451.90 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022648-5g |

N-(4-Bromobutyl)phthalimide |

5394-18-3 | 98% | 5g |

¥38 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1394-5g |

N-(4-Bromobutyl)phthalimide |

5394-18-3 | 95.0%(LC&T) | 5g |

¥220.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NS576-100g |

N-(4-Bromobutyl)phthalimide |

5394-18-3 | 96% | 100g |

¥627.0 | 2022-05-30 |

N-(4-Bromobutyl)phthalimide 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

5394-18-3 (N-(4-Bromobutyl)phthalimide) 関連製品

- 89-40-7(5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)

- 50-35-1(Thalidomide)

- 51-06-9(Procainamide)

- 1515-72-6(N-Butylphthalimide)

- 93-98-1(N-Phenylbenzamide)

- 81-33-4(3,4,9,10-Perylenetetracarboxylic-diimide)

- 81-83-4(1,8-Naphthalimide)

- 118-29-6(2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 134-62-3(Diethyltoluamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5394-18-3)N-(4-Bromobutyl)phthalimide

清らかである:99%/99%

はかる:500g/1kg

価格 ($):312.0/614.0